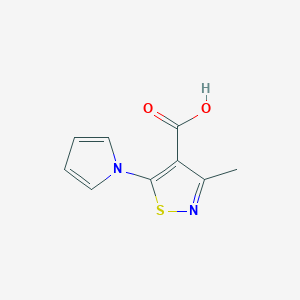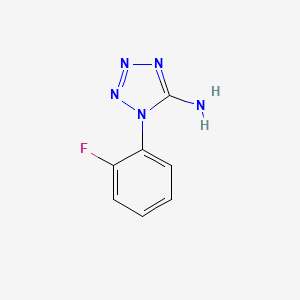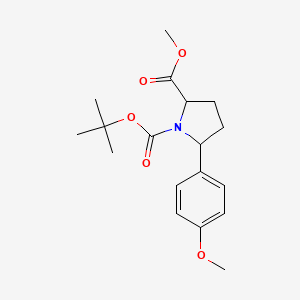
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate, also known as TMB-MOP, is a compound with a wide range of applications in the scientific and medical fields. It is a synthetic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. TMB-MOP has been used in the synthesis of anti-cancer drugs, antiviral drugs, and other therapeutic agents. It has also been used in the development of new materials and in the synthesis of polymers. TMB-MOP has become an important tool in the research and development of new drugs and materials.
科学研究应用
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has been used in the development of new materials and in the synthesis of polymers. It has also been used in the synthesis of anti-cancer drugs, antiviral drugs, and other therapeutic agents. This compound has also been used in the development of advanced materials for use in medical devices.
作用机制
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate acts as a prodrug, which means that it is converted into an active form in the body. The active form of this compound is believed to be 4-methoxyphenylpyrrolidine, which is believed to interact with various receptors in the body. It is thought that this interaction leads to the production of various hormones, neurotransmitters, and other molecules that have a variety of effects in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer, anti-viral, and anti-bacterial effects. It has been shown to have anti-oxidant effects and to have neuroprotective effects. It has also been shown to have anti-depressant and anti-anxiety effects.
实验室实验的优点和局限性
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate has several advantages for use in laboratory experiments. It is a stable compound and is easy to synthesize. It is also relatively inexpensive and is readily available. The main limitation of this compound is that it is not approved for use in humans, so it cannot be used in clinical trials.
未来方向
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate has a wide range of potential applications in the scientific and medical fields. It could be used in the development of new materials for use in medical devices. It could also be used in the synthesis of new therapeutic agents. It could also be used in the development of new drugs for the treatment of cancer, viral infections, and other diseases. It could also be used in the development of new polymers and other materials. Finally, it could be used in the development of new agrochemicals.
合成方法
1-tert-butyl 2-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate is synthesized using a two-step process. The first step involves the reaction of 4-methoxyphenylpyrrolidine (MOP) with tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate (TMB-DC). The reaction is carried out in a solvent such as acetonitrile and is catalyzed by an acid such as p-toluenesulfonic acid. The second step involves the reaction of the resulting product with 4-methoxyphenyl bromide. The reaction is catalyzed by a base such as sodium hydroxide and is carried out in a solvent such as dichloromethane. The final product is this compound.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-14(10-11-15(19)16(20)23-5)12-6-8-13(22-4)9-7-12/h6-9,14-15H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUMFEVAFUIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

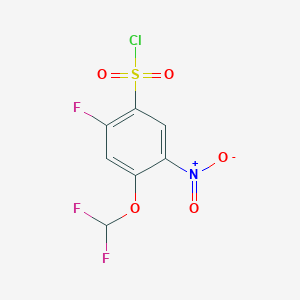
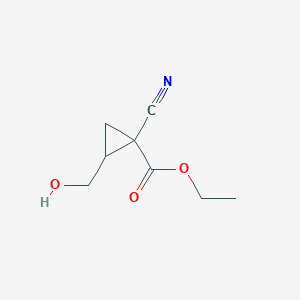

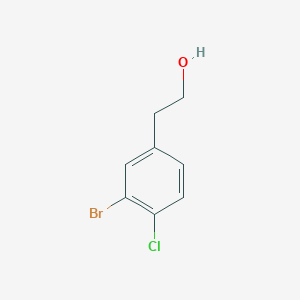

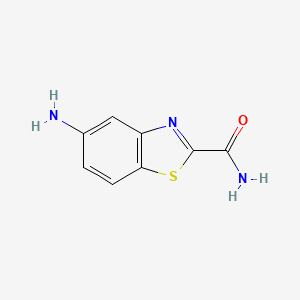

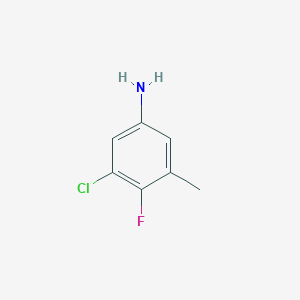

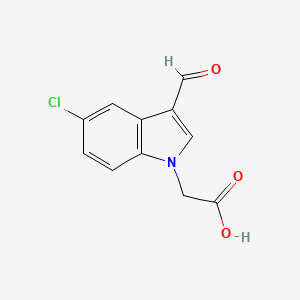
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)

